molecular formula C12H13Cl2NO4S B14259820 1-(3,5-Dichlorobenzene-1-sulfonyl)-2-methyl-L-proline CAS No. 225517-69-1

1-(3,5-Dichlorobenzene-1-sulfonyl)-2-methyl-L-proline

Cat. No.: B14259820
CAS No.: 225517-69-1
M. Wt: 338.2 g/mol
InChI Key: HANYIEKBMCWGFX-LBPRGKRZSA-N
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Description

1-(3,5-Dichlorobenzene-1-sulfonyl)-2-methyl-L-proline is an organic compound with the chemical formula C11H11Cl2NO4S It is a derivative of proline, a naturally occurring amino acid, and contains a sulfonyl group attached to a dichlorobenzene ring

Preparation Methods

The synthesis of 1-(3,5-Dichlorobenzene-1-sulfonyl)-2-methyl-L-proline typically involves the reaction of 3,5-dichlorobenzenesulfonyl chloride with 2-methyl-L-proline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 3,5-dichlorobenzenesulfonyl chloride and 2-methyl-L-proline.

    Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3,5-dichlorobenzenesulfonyl chloride is added dropwise to a solution of 2-methyl-L-proline in the solvent, with continuous stirring. The reaction mixture is then heated to a specific temperature (usually around 50-60°C) and maintained for several hours to ensure complete conversion.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

1-(3,5-Dichlorobenzene-1-sulfonyl)-2-methyl-L-proline undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding sulfonic acid.

Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(3,5-Dichlorobenzene-1-sulfonyl)-2-methyl-L-proline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorobenzene-1-sulfonyl)-2-methyl-L-proline involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The dichlorobenzene ring may also interact with hydrophobic regions of target molecules, enhancing binding affinity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3,5-Dichlorobenzene-1-sulfonyl)-2-methyl-L-proline can be compared with other sulfonyl-containing proline derivatives, such as:

    1-(4-Methylbenzenesulfonyl)-2-methyl-L-proline: Similar structure but with a methyl group instead of chlorine atoms on the benzene ring.

    1-(4-Chlorobenzenesulfonyl)-2-methyl-L-proline: Contains a single chlorine atom on the benzene ring.

    1-(3,5-Dichlorobenzenesulfonyl)-L-proline: Lacks the methyl group on the proline moiety.

The uniqueness of this compound lies in the presence of both the dichlorobenzene ring and the sulfonyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

225517-69-1

Molecular Formula

C12H13Cl2NO4S

Molecular Weight

338.2 g/mol

IUPAC Name

(2S)-1-(3,5-dichlorophenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H13Cl2NO4S/c1-12(11(16)17)3-2-4-15(12)20(18,19)10-6-8(13)5-9(14)7-10/h5-7H,2-4H2,1H3,(H,16,17)/t12-/m0/s1

InChI Key

HANYIEKBMCWGFX-LBPRGKRZSA-N

Isomeric SMILES

C[C@]1(CCCN1S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O

Canonical SMILES

CC1(CCCN1S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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